molecular formula C10H9BrN2 B7899643 4-BROMO-1-(4-TOLYL)-1H-IMIDAZOLE

4-BROMO-1-(4-TOLYL)-1H-IMIDAZOLE

Cat. No.: B7899643
M. Wt: 237.10 g/mol
InChI Key: UXVDZACHSYPTTP-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-tolyl)-1H-imidazole is a halogenated imidazole derivative characterized by a bromine atom at the 4-position and a 4-tolyl (para-methylphenyl) substituent at the 1-position of the imidazole ring. The compound belongs to a class of heterocyclic aromatic molecules widely used in pharmaceutical and agrochemical synthesis due to their versatile reactivity and biological activity.

  • Molecular Formula: C₁₀H₉BrN₂ (calculated based on structural analogs).
  • Key Features:
    • The bromine atom enhances electrophilic substitution reactivity.
    • The 4-tolyl group introduces steric bulk and electron-donating effects, influencing solubility and interaction with biological targets.

Properties

IUPAC Name

4-bromo-1-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-6-10(11)12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVDZACHSYPTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1-(4-TOLYL)-1H-IMIDAZOLE typically involves the bromination of an imidazole derivative followed by the introduction of a tolyl group. One common method includes the bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting bromo-imidazole is then subjected to a coupling reaction with a tolyl derivative under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-1-(4-TOLYL)-1H-IMIDAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents like toluene or ethanol.

Major Products Formed:

    Substitution Reactions: Products include substituted imidazoles with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

4-BROMO-1-(4-TOLYL)-1H-IMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-1-(4-TOLYL)-1H-IMIDAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the tolyl group can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Electron-Donating vs. Bromine (electron-withdrawing) directs further substitutions to the 2- or 5-positions of the ring .
  • Steric Effects :

    • Bulky substituents (e.g., trityl in ) hinder reactivity but improve stability. The 4-tolyl group offers moderate steric hindrance, balancing reactivity and solubility.
  • Melting Points :

    • Unsubstituted 4-bromoimidazole has a melting point of 131–135°C , while alkyl/aryl derivatives (e.g., methyl, benzyl) often exhibit lower melting points due to reduced crystallinity.

Biological Activity

4-Bromo-1-(4-tolyl)-1H-imidazole is a compound that has garnered attention in biological research due to its potential therapeutic properties. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C10H9BrN2
  • CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Synthesis Methods:
The synthesis of 4-bromo-1-(4-tolyl)-1H-imidazole typically involves the bromination of 1-(4-tolyl)-1H-imidazole using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane. The reaction conditions are often optimized to achieve high yields and purity.

Antimicrobial Properties

Research indicates that 4-bromo-1-(4-tolyl)-1H-imidazole exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated inhibition zones comparable to standard antibiotics. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus2250
Escherichia coli1850
Pseudomonas aeruginosa15100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation.

The biological activity of 4-bromo-1-(4-tolyl)-1H-imidazole is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation. The bromine atom enhances its binding affinity, while the imidazole ring plays a crucial role in its biological interactions.

Case Studies

  • Antimicrobial Efficacy Study:
    A comprehensive study conducted by Foroumadi et al. (2020) examined the antimicrobial properties of various imidazole derivatives, including 4-bromo-1-(4-tolyl)-1H-imidazole. The study utilized disk diffusion methods to evaluate efficacy against clinical strains of bacteria, demonstrating significant potential as a therapeutic agent against resistant strains.
  • Anticancer Research:
    In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 4-bromo-1-(4-tolyl)-1H-imidazole on cancer cell lines. The results indicated that treatment led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Applications

The potential applications of 4-bromo-1-(4-tolyl)-1H-imidazole extend beyond antimicrobial and anticancer activities:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing new drugs targeting infections and cancers.
  • Agricultural Chemistry: Its fungicidal properties are being explored for developing agrochemicals.
  • Material Science: Incorporated into polymer formulations for enhanced material properties.

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